REACTION_SMILES
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[ClH:18].[Na+:17].[OH-:16].[OH2:15].[OH:1][CH2:2][CH2:3][O:4][c:5]1[c:6]([N+:11]([O-:12])=[O:13])[cH:7][cH:8][cH:9][cH:10]1.[Sn:14]>>[OH:1][CH2:2][CH2:3][O:4][c:5]1[c:6]([NH2:11])[cH:7][cH:8][cH:9][cH:10]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
O=[N+]([O-])c1ccccc1OCCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Sn]
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1ccccc1OCCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |